molecular formula C3H6N2O3 B15485802 (4S,5S)-4,5-dihydroxyimidazolidin-2-one CAS No. 23051-85-6

(4S,5S)-4,5-dihydroxyimidazolidin-2-one

Cat. No.: B15485802
CAS No.: 23051-85-6
M. Wt: 118.09 g/mol
InChI Key: NNTWKXKLHMTGBU-LWMBPPNESA-N
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Description

(4S,5S)-4,5-dihydroxyimidazolidin-2-one is a chiral cyclic urea derivative of significant interest in synthetic and medicinal chemistry. This compound features a cis-oriented 4,5-dihydroxyimidazolidin-2-one core, a versatile scaffold recognized for its presence in bioactive molecules and its utility as a building block for more complex structures . The synthesis of such 4,5-dihydroxy-2-imidazolidinones is classically achieved through the acid-catalyzed condensation of glyoxal with urea or its substituted derivatives . Researchers value this specific stereoisomer for its defined spatial configuration, which is critical in developing stereoselective syntheses and for studying structure-activity relationships in drug discovery. The rigid, functionalized structure makes it a valuable precursor or intermediate in constructing molecules with potential biological activity. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

23051-85-6

Molecular Formula

C3H6N2O3

Molecular Weight

118.09 g/mol

IUPAC Name

(4S,5S)-4,5-dihydroxyimidazolidin-2-one

InChI

InChI=1S/C3H6N2O3/c6-1-2(7)5-3(8)4-1/h1-2,6-7H,(H2,4,5,8)/t1-,2-/m0/s1

InChI Key

NNTWKXKLHMTGBU-LWMBPPNESA-N

Isomeric SMILES

[C@@H]1([C@@H](NC(=O)N1)O)O

Canonical SMILES

C1(C(NC(=O)N1)O)O

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • α-Ureidoalkylation : The parent compound reacts with N-(hydroxyalkyl)ureas to form glycolurils, but yields decrease with branching or larger substituents (e.g., 1,3-Me₂-DHI vs. 1,3-H₂-DHI) .
  • Cyclocondensation : Reacts with ureas to produce racemic bicyclic compounds, as confirmed by X-ray crystallography .
  • Stereochemical Influence : The (4S,5S) configuration enables diastereomerically pure products, such as trans-4,5-diazidoimidazolidin-2-one (90% yield) when treated with hydrazoic acid .

Q & A

Q. What are the standard synthetic methodologies for (4S,5S)-4,5-dihydroxyimidazolidin-2-one, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of substituted ureas with dihydroxyimidazolidinones. For example, α-ureidoalkylation of N-(hydroxyalkyl)ureas with 1,3-H₂- or 1,3-Me₂-4,5-dihydroxyimidazolidin-2-ones yields glycolurils. Reaction time optimization (e.g., 1 hour for ureido alcohols) and temperature control are critical, as prolonged reactions or branching in hydroxyalkyl chains reduce yields. Steric effects from methyl substituents (1,3-Me₂ derivatives) further decrease efficiency compared to 1,3-H₂ analogs .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining stereochemistry. For instance, 2-(2-hydroxyethyl)glycoluril derived from the compound was analyzed via SC-XRD, revealing its racemic crystallization. Chiral-phase HPLC can also resolve enantiomers, as demonstrated in enantiomeric purity assessments . Software like SHELXL is widely used for refining crystallographic data .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and detect impurities.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
  • Polarimetry : To verify enantiomeric excess in chiral derivatives.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for derivatives used in material science applications .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in cyclocondensation reactions?

Electron-withdrawing groups on substituents (e.g., nitro or halogens) enhance electrophilicity at the urea carbonyl, accelerating nucleophilic attack. Steric hindrance from branched hydroxyalkyl chains in ureido alcohols reduces reaction rates and yields. Computational studies (DFT) can model transition states to predict regioselectivity, while kinetic experiments quantify rate constants under varying conditions .

Q. What strategies resolve contradictions in stereochemical assignments between crystallographic and chiroptical data?

Discrepancies may arise from crystal packing effects or solvent-induced conformational changes. Cross-validation using multiple techniques is critical:

  • Rogers’s η parameter and Flack’s x parameter : Statistical tools in crystallography to assess enantiomorph polarity. Flack’s x parameter is preferred for near-centrosymmetric structures to avoid false chirality indications .
  • Circular Dichroism (CD) : Correlates experimental spectra with computed electronic transitions (TD-DFT) to confirm absolute configuration .

Q. How is this compound utilized in the total synthesis of bioactive natural products?

The compound serves as a chiral building block for imidazole alkaloids. For example, derivatives like oroidin and hymenidin are synthesized via regioselective alkylation followed by cross-coupling reactions (e.g., Suzuki-Miyaura). Key steps include:

  • Protection of hydroxyl groups : Using tert-butyldimethylsilyl (TBS) ethers to prevent side reactions.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) achieve enantiomeric enrichment in intermediates .

Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production?

Critical issues include:

  • Solvent selection : Transitioning from THF or DMF to greener solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact.
  • Catalyst recycling : Heterogeneous catalysts (e.g., immobilized lipases) improve cost-efficiency.
  • Purification : Switch from column chromatography to continuous crystallization or membrane filtration .

Methodological Considerations

Q. How should researchers address discrepancies in reported reaction yields for derivatives of this compound?

Systematic reproducibility studies are essential:

  • Control of moisture : Hydrolysis of intermediates may vary with ambient humidity.
  • Catalyst batch variability : Metal impurities in commercial catalysts (e.g., Zn²⁺ in D-hydantoinase) can alter enzyme activity .
  • Statistical Design of Experiments (DoE) : Identifies critical factors (e.g., temperature, stoichiometry) through factorial analysis .

Q. What computational tools assist in predicting the biological activity of this compound derivatives?

  • Molecular docking (AutoDock Vina) : Screens binding affinity to targets like histamine receptors.
  • QSAR models : Relate substituent electronic parameters (Hammett σ) to IC₅₀ values in enzyme inhibition assays .

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